molecular formula C17H16ClN3O2 B2906095 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea CAS No. 1172794-96-5

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea

Cat. No.: B2906095
CAS No.: 1172794-96-5
M. Wt: 329.78
InChI Key: CSOXFEJUBCIZFO-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of N,N'-diaryl urea derivatives, which are known for their ability to form multiple stable hydrogen bonds with biological targets, a key interaction for modulating specific activity and drug properties . Urea-containing compounds are widely investigated for a range of therapeutic areas, including as potential anticancer , anticonvulsant , and antimicrobial agents. The structure incorporates an oxoindolin (isatin) moiety, a privileged scaffold in drug discovery known for its diverse biological profile . Research into similar 2-oxoindolin-5-yl urea structures has shown promise in various biological assays, suggesting potential value for this compound in hit-to-lead optimization studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-2-21-15-8-7-14(9-11(15)10-16(21)22)20-17(23)19-13-5-3-12(18)4-6-13/h3-9H,2,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOXFEJUBCIZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea is a synthetic compound belonging to the urea derivatives class, which has garnered attention due to its diverse biological activities. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Indolinone Core : The indolinone structure is synthesized through cyclization reactions involving appropriate aniline derivatives and acylating agents.
  • Alkylation : The indolinone is then alkylated using ethyl halides under basic conditions to introduce the ethyl group.
  • Urea Formation : The final step involves reacting the alkylated indolinone with 4-chlorophenyl isocyanate to yield the desired urea derivative.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, showing promising results:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.4 μM
Escherichia coli16.4 μM
Klebsiella pneumoniae16.5 μM
Bacillus cereus16.1 μM

These MIC values suggest that the compound could be effective against several Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly in inhibiting cancer cell lines. A study demonstrated that similar indolinone derivatives showed potent activity against leukemia cell lines, with IC50 values in the nanomolar range:

Cell LineIC50 (nM)
MOLM-135
MV4-1119

These findings indicate that modifications in the indolinone structure can significantly enhance anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the indolinone core influence biological activity. For instance:

  • Chlorine Substitution : The presence of a chlorine atom at the para position of the phenyl ring enhances antibacterial activity.
  • Ethyl Group : The ethyl substituent at the nitrogen atom is essential for maintaining potency against cancer cell lines.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds derived from urea in treating various diseases:

  • Case Study on Antibacterial Efficacy : A study compared multiple derivatives against resistant bacterial strains, revealing that compounds with electron-withdrawing groups like chlorine showed superior activity compared to others.
  • Anticancer Trials : Clinical trials involving indolinone derivatives have shown promising results in reducing tumor sizes in animal models, suggesting potential for further development into therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Features
1-(4-Chlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea C17H15ClN3O2* ~335.8* Single Cl at para position; indolinone core
1-(3,4-Dichlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea C17H15Cl2N3O2 364.2 Di-Cl at meta/para positions; increased hydrophobicity
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one C16H13ClO 256.7 Chalcone backbone; para-Cl and methyl groups

Notes:

  • *Estimated based on analogous structures in evidence.
  • The dichlorophenyl analogue (CAS 1171933-70-2) exhibits higher molecular weight and hydrophobicity due to additional Cl, which may enhance target affinity but also increase toxicity risks .
  • Chalcone derivatives (e.g., C1–C4 in ) share halogenated aromatic systems but lack the urea linkage, resulting in distinct electronic and steric profiles .

Table 2: Substituent-Driven Activity Trends

Compound Class Key Substituents Observed Effects Source
Urea Derivatives 4-Chlorophenyl vs. 3,4-Dichlorophenyl Di-Cl enhances cytotoxicity in some indolinones but reduces solubility
Chalcones Para-Cl vs. Meta-Br Para-Cl improves membrane permeability; meta-Br increases steric hindrance
Fluorophenyl Chalcones Fluorine at para position Dihedral angles (7.14°–56.26°) influence planarity and π-π stacking

Key Findings :

  • Halogen Position : Para-substituted chlorophenyl groups (as in the target compound) optimize electronic effects for target binding compared to meta-substituted analogues (e.g., 3-bromophenyl chalcones in ) .
  • Urea vs. Chalcone Cores : Urea derivatives exhibit stronger hydrogen-bonding capacity due to the -NH-CO-NH- motif, whereas chalcones rely on α,β-unsaturated ketones for electrophilic reactivity .

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Comparison of Urea Analogues

Compound Name Molecular Weight logP* Aqueous Solubility*
This compound ~335.8 ~3.1 (estimated) Low (hydrophobic)
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea 403.9 ~2.8 Moderate (polar OCH3 groups)
3-[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]urea 425.8 ~3.5 Low (bulky benzodioxin group)

Notes:

  • *Predicted using analogous data from –4.
  • Methoxy groups (e.g., in ) improve solubility but reduce logP, whereas bulky substituents (e.g., benzodioxin in ) compromise solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Chlorophenyl)-3-(1-ethyl-2-oxoindolin-5-yl)urea, and what reaction conditions are critical for high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the indolinone core (1-ethyl-2-oxoindolin-5-yl) followed by coupling with 4-chlorophenyl isocyanate to form the urea linkage. Key steps include:
  • Cyclization : Formation of the oxoindolin moiety via intramolecular cyclization using reagents like POCl₃ or PPA (polyphosphoric acid) .
  • Urea Formation : Reaction of the indolin-5-amine intermediate with 4-chlorophenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical for isolating the product with >95% purity .

Q. How can researchers characterize the structural features of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm the urea linkage (NH signals at δ 8.5–9.0 ppm) and substituent positions (e.g., 4-chlorophenyl aromatic protons at δ 7.3–7.6 ppm) .
  • X-ray Crystallography : Single-crystal analysis resolves the planarity of the urea group and spatial arrangement of the chlorophenyl and ethyl-oxoindolin moieties .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₇H₁₅ClN₃O₂) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictory biological activity data for urea derivatives like this compound across different assay systems?

  • Methodological Answer :
  • Assay Optimization : Standardize cell permeability (e.g., use of P-glycoprotein inhibitors) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) to distinguish direct target effects from off-target toxicity .
  • Structural Analogues : Test compounds with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in cancer models?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography with a biotinylated derivative of the compound to pull down interacting proteins from lysates .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis, MAPK) in treated vs. untreated cells .
  • In Silico Docking : Model the compound’s interaction with predicted targets (e.g., kinases) using software like AutoDock Vina to prioritize experimental validation .

Q. What analytical methods are most effective for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Methodological Answer :
  • LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) and MRM transitions for sensitive detection (LOQ: 1 ng/mL) .
  • Sample Preparation : Use protein precipitation (acetonitrile) followed by solid-phase extraction to reduce matrix effects .
  • Stability Testing : Assess degradation under varying pH, temperature, and light conditions to validate storage protocols .

Q. How can computational modeling guide the optimization of this compound for enhanced solubility without compromising target binding?

  • Methodological Answer :
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict solubility improvements .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify regions of the molecule tolerant to modification (e.g., adding PEG chains or hydroxyl groups) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for proposed analogues to prioritize synthesis .

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